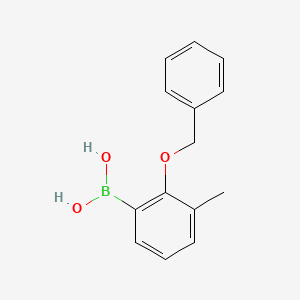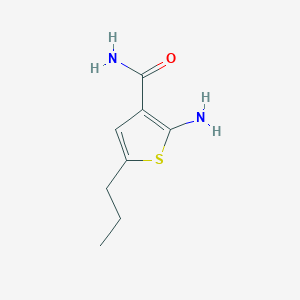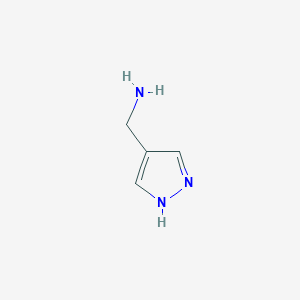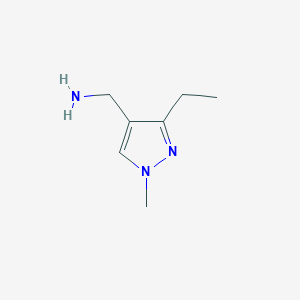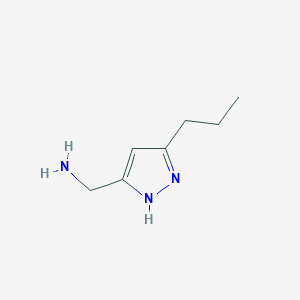
8-Amino-3,4-dihydro-1H-naphthalen-2-on
Übersicht
Beschreibung
8-Amino-3,4-dihydro-1H-naphthalen-2-one (8-Amino-3,4-DNH) is a naturally occurring organic compound belonging to the class of naphthalenones. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. The compound has also been used in scientific research applications as a reagent, catalyst, and substrate. 8-Amino-3,4-DNH is a versatile compound that can be used in a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Synthese von 3,4-Dihydropyrimidin-2(1H)-onen
“8-Amino-3,4-dihydro-1H-naphthalen-2-on” kann bei der Synthese von 3,4-Dihydropyrimidin-2(1H)-onen verwendet werden . Dieser Prozess beinhaltet eine Eintopf-Dreikomponentenreaktion zwischen dem aromatischen Aldehyd, Ethylacetoacetat und Harnstoff . Die Reaktion wird in Ethanol als grünem, kostengünstigen und kommerziell erhältlichen Lösungsmittel durchgeführt .
Pharmazeutische Industrie
3,4-Dihydropyrimidin-2(1H)-one und seine Derivate sind von Bedeutung, insbesondere in der pharmazeutischen Industrie . Sie haben verschiedene biologische Aktivitäten gezeigt, darunter Antitumor , antiproliferativ , antimikrobiell , antituberkulär , Kalziumkanalblocker , und entzündungshemmend .
Biologisches Potenzial von Indolderivaten
“this compound” ist ein Indolderivat . Indolderivate besitzen verschiedene biologische Aktivitäten, d. h. antiviral, entzündungshemmend, krebshemmend, anti-HIV, antioxidativ, antimikrobiell, antituberkulär, antidiabetisch, antimalariell, Anticholinesterase-Aktivitäten .
Antivirale Aktivität
Einige Indolderivate haben eine antivirale Aktivität gezeigt . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatesterderivate hergestellt und als antivirale Mittel beschrieben .
Entzündungshemmende und Analgetische Aktivitäten
Unter den Derivaten zeigten die Verbindungen (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid (42) und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidin-2-carboxamid (43) entzündungshemmende und analgetische Aktivitäten zusammen mit einem ulzerogenen Index (0,82 und 0,89) im Vergleich zu Indomethacin und Celecoxib .
Pflanzenhormonproduktion
Indol-3-essigsäure, ein Pflanzenhormon, wird durch den Abbau von Tryptophan in höheren Pflanzen produziert . Derivate von Indol, wie “this compound”, sind aufgrund ihrer vielfältigen biologischen und klinischen Anwendungen von großem Interesse .
Wirkmechanismus
Target of Action
It is known that this compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors, resulting in a variety of biological activities .
Result of Action
Indole derivatives, which share a similar structure, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemische Analyse
Biochemical Properties
8-Amino-3,4-dihydro-1H-naphthalen-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of 8-Amino-3,4-dihydro-1H-naphthalen-2-one to the active site of the enzyme, thereby influencing its activity .
Cellular Effects
The effects of 8-Amino-3,4-dihydro-1H-naphthalen-2-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 8-Amino-3,4-dihydro-1H-naphthalen-2-one can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered gene expression patterns and metabolic changes .
Molecular Mechanism
At the molecular level, 8-Amino-3,4-dihydro-1H-naphthalen-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Amino-3,4-dihydro-1H-naphthalen-2-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 8-Amino-3,4-dihydro-1H-naphthalen-2-one remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Amino-3,4-dihydro-1H-naphthalen-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
8-Amino-3,4-dihydro-1H-naphthalen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of certain metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 8-Amino-3,4-dihydro-1H-naphthalen-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution pattern of 8-Amino-3,4-dihydro-1H-naphthalen-2-one can affect its activity and function within the cell .
Subcellular Localization
8-Amino-3,4-dihydro-1H-naphthalen-2-one exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of 8-Amino-3,4-dihydro-1H-naphthalen-2-one can influence its activity and interactions with other biomolecules, thereby affecting its overall function within the cell .
Eigenschaften
IUPAC Name |
8-amino-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHCRNPKJNUQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630171 | |
| Record name | 8-Amino-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624729-74-4 | |
| Record name | 8-Amino-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fulcrum Ketone A6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
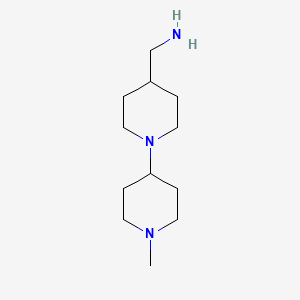


![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)

